3-hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one 3-hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14968619
InChI: InChI=1S/C24H26O4/c1-3-4-5-9-12-21-17(2)20-14-13-19(15-23(20)28-24(21)26)27-16-22(25)18-10-7-6-8-11-18/h6-8,10-11,13-15H,3-5,9,12,16H2,1-2H3
SMILES:
Molecular Formula: C24H26O4
Molecular Weight: 378.5 g/mol

3-hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

CAS No.:

Cat. No.: VC14968619

Molecular Formula: C24H26O4

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

3-hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one -

Specification

Molecular Formula C24H26O4
Molecular Weight 378.5 g/mol
IUPAC Name 3-hexyl-4-methyl-7-phenacyloxychromen-2-one
Standard InChI InChI=1S/C24H26O4/c1-3-4-5-9-12-21-17(2)20-14-13-19(15-23(20)28-24(21)26)27-16-22(25)18-10-7-6-8-11-18/h6-8,10-11,13-15H,3-5,9,12,16H2,1-2H3
Standard InChI Key ABFJSPPGLBDVFS-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=CC=C3)OC1=O)C

Introduction

3-Hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one class. It features a unique molecular structure with a chromen-2-one core, a hexyl group at position 3, a methyl group at position 4, and a phenylethoxy group at position 7, along with a ketone functional group. This compound has been investigated for its potential therapeutic effects, particularly in treating infections and cancers due to its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Chemical Reactions

The synthesis of 3-hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves multiple steps, often starting from simpler chromenone derivatives. The compound can undergo various chemical reactions:

  • Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide to form quinones or other oxidized derivatives.

  • Reduction: The carbonyl groups can be reduced to alcohols using sodium borohydride or lithium aluminum hydride.

  • Substitution: The phenylethoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Biological Activity

Research indicates that 3-hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one exhibits significant biological activity, including:

  • Antimicrobial Properties: It has shown potential in combating microbial infections.

  • Anticancer Properties: Investigations suggest its effectiveness against certain cancer types.

  • Anti-inflammatory Properties: The compound may modulate specific enzymes or receptors to reduce inflammation.

Applications and Future Directions

Given its diverse biological activities, 3-hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has potential applications in pharmaceuticals, particularly in the development of new drugs for infections and cancers. Further research is needed to fully explore its therapeutic potential and to understand its mechanisms of action.

Comparison with Other Chromenone Derivatives

Compound NameMolecular FormulaKey Features
3-Hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-oneC24H26O4Antimicrobial, anticancer, anti-inflammatory properties
4-Methyl-7-hydroxychromenoneNot specifiedAnticoagulant properties
6,7-DimethoxychromenoneNot specifiedStudied for anticancer activity
3-Ethyl-4,8-dimethylchromenoneNot specifiedInvestigated for antimicrobial properties

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